molecular formula C12H18BrN3O2 B11821940 tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

Cat. No.: B11821940
M. Wt: 316.19 g/mol
InChI Key: YFLBQCPMDYDENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated imidazo-diazepine derivative featuring a tert-butyl carboxylate group at position 7. Its molecular formula is C₁₂H₁₇BrN₃O₂ (MW: 315.19), and it is widely utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) . The bromine atom at position 2 enhances its reactivity in cross-coupling reactions, while the tert-butyl group improves solubility and stability during synthesis . It is typically stored at 2–8°C under dry, sealed conditions and analyzed via LCMS, GCMS, or NMR for quality control .

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)8-4-5-16-7-9(13)15-10(16)6-14-8/h7-8,14H,4-6H2,1-3H3

InChI Key

YFLBQCPMDYDENM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN2C=C(N=C2CN1)Br

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies

The imidazo[1,2-a]diazepine scaffold is typically constructed through a Ritter-type reaction, leveraging benzylic alcohol activation. A representative protocol involves:

  • Catalytic System : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane (DCE).

  • Mechanism : Benzylic alcohols are converted to carbocations via Bi(OTf)₃, followed by nucleophilic attack from nitriles to form nitrilium intermediates. Intramolecular cyclization with pyridine groups yields the diazepine core.

  • Optimization : Elevated temperatures (150°C) and stoichiometric nitrile (15 equiv) maximize cyclization efficiency, achieving yields up to 95% for analogous structures.

Bromination at the 2-Position

Regioselective bromination is critical for introducing the 2-bromo substituent:

  • Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in dichloromethane (DCM) at 0–25°C.

  • Selectivity : Electron-rich positions on the imidazo ring are preferentially brominated. Steric effects from the tert-butyl ester enhance selectivity for the 2-position.

  • Challenges : Over-bromination is mitigated by controlled stoichiometry (1.05 equiv Br₂) and short reaction times (<2 h).

Reaction Optimization and Catalytic Innovations

Catalyst Screening for Cyclization

Comparative studies of catalysts reveal Bi(OTf)₃ outperforms Lewis acids like FeCl₃ or Zn(OTf)₂ in cyclization efficiency:

CatalystTemperature (°C)Yield (%)Selectivity (DI/DS)
Bi(OTf)₃150890.17
FeCl₃150620.32
Zn(OTf)₂150550.41

Data adapted from imidazo[1,5-a]pyridine syntheses.

Bi(OTf)₃’s low oxophilicity minimizes side reactions, while p-TsOH·H₂O enhances protonation of intermediates.

Solvent and Temperature Effects

  • Optimal Solvent : DCE outperforms toluene or acetonitrile due to its high boiling point and compatibility with carbocation stability.

  • Temperature : Cyclization requires >120°C to overcome activation energy, but exceeding 160°C promotes decomposition.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with 20% ethyl acetate/hexane removes unreacted starting materials and regioisomers.

  • Crystallization : Midazolam analogs are purified via ethanol/ethyl acetate recrystallization, reducing Isomidazolam impurities to <3%.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include tert-butyl singlet (δ 1.45 ppm), imidazo proton doublets (δ 7.2–7.8 ppm), and diazepine methylene multiplet (δ 2.8–3.5 ppm).

  • HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Structural Analogs

CompoundCore StructureBromine Positiontert-Butyl EsterYield (%)
tert-Butyl 3-bromo-5H-imidazo[1,5-a]pyrazinePyrazine3Present69
tert-Butyl 5-bromopyridin-2-ylcarbamatePyridine5Absent70
Target CompoundDiazepine2Present86

Data synthesized from multiple sources.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors : Tubular reactors (200°C, N-methylpyrrolidone solvent) reduce reaction time to 4 minutes, enhancing throughput.

  • Yield : 77% for Midazolam analogs, comparable to batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The imidazo[1,2-a][1,4]diazepine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Studies have suggested that related imidazo compounds can inhibit bacterial growth.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its biological effects. These studies often focus on:

  • Receptor Binding : Investigating how the compound interacts with specific biological receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition : Assessing its role as an inhibitor of certain enzymes can help elucidate its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the efficacy of compounds like this compound. By modifying structural components and evaluating their effects on biological activity, researchers aim to develop more potent derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromine atom and tert-butyl ester group may play roles in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and mechanisms involved .

Comparison with Similar Compounds

Brominated Imidazo-Diazepine Derivatives

Compound Name Substituents Molecular Formula MW CAS Key Applications
tert-Butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate 2-Br, 7-COO-t-Bu C₁₂H₁₇BrN₃O₂ 315.19 1251020-42-4 API synthesis, medicinal chemistry
tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate 1,3-Br₂, 7-COO-t-Bu C₁₂H₁₇Br₂N₃O₂ 395.10 1445951-62-1 High reactivity in halogenation pathways
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 3-Br, pyrazine ring C₁₁H₁₆BrN₃O₂ 302.17 949922-61-6 Solubility: DMSO; CYP inhibitor screening

Key Findings :

  • Positional Effects : Bromine at position 2 (target compound) favors nucleophilic substitution, whereas 1,3-dibromo derivatives enable sequential functionalization .
  • Ring Systems : Pyrazine analogs (e.g., CAS 949922-61-6) exhibit lower molecular weights and altered solubility profiles compared to diazepine-based compounds .

Functional Group Variants

Modifications to the carboxylate group or bromine substitution alter physicochemical and biological properties.

Compound Name Functional Groups Molecular Formula MW CAS Key Properties
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid 3-COOH, 7-COO-t-Bu C₁₃H₁₉N₃O₄ 281.31 1251003-47-0 Enhanced hydrophilicity; intermediate for peptide coupling
tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate 1-NH₂CH₂, 7-COO-t-Bu C₁₃H₂₁N₃O₂ 263.33 N/A Amine reactivity for conjugation; stable at 2–8°C

Key Findings :

  • Carboxylic Acid Derivatives : The 3-carboxylic acid analog (CAS 1251003-47-0) is water-soluble and ideal for bioconjugation, unlike the hydrophobic brominated parent compound .
  • Aminomethyl Substitution: Introduces primary amine functionality, enabling linkage to targeting moieties in drug design .

Ring System and Heteroatom Modifications

Variations in ring saturation and heteroatom placement impact bioactivity.

Compound Name Ring Structure Molecular Formula MW CAS Notable Features
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine X2HCl Fully saturated diazepine C₈H₁₄Cl₂N₄ 249.13 1609400-98-7 High polarity; used in CNS drug discovery
N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methyl)pyrazine-2-carboxamide Pyrazine-carboxamide side chain C₁₃H₁₆N₆O 272.31 1422061-23-1 Targets kinase inhibition; moderate BBB permeability

Key Findings :

  • Saturation Effects : Fully saturated rings (e.g., CAS 1609400-98-7) improve metabolic stability but reduce π-π stacking interactions .
  • Hybrid Structures : Pyrazine-carboxamide derivatives (CAS 1422061-23-1) demonstrate dual heterocyclic pharmacophores for kinase targeting .

Biological Activity

Tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. The molecular formula is C12H18BrN3O2C_{12}H_{18}BrN_{3}O_{2}, with a molecular weight of approximately 316.19 g/mol. This compound features a bromine atom and a tert-butyl ester group, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The synthetic pathways often include the formation of the bicyclic imidazo[1,2-a][1,4]diazepine core, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Key areas of investigation include:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can interact with cholinesterase and cytochrome P450 enzymes, which are critical in drug metabolism and neurotransmitter regulation .
  • Receptor Activity : Interaction studies with G protein-coupled receptors (GPCRs) indicate potential modulatory effects on neurotransmission and signal transduction pathways. These interactions could lead to therapeutic applications in neurological disorders .
  • Antimicrobial Properties : Preliminary research suggests that the compound may exhibit antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Cholinesterase Inhibition : A study profiling various chemicals found that this compound showed significant inhibition against cholinesterase enzymes. This inhibition is critical for potential therapeutic applications in treating conditions like Alzheimer's disease .
  • CYP450 Interaction : Another investigation into the interaction of this compound with cytochrome P450 enzymes revealed that it can modulate the activity of these enzymes at concentrations below 10 µM. This finding is particularly relevant for predicting drug-drug interactions in pharmacotherapy .
  • Receptor Modulation : Research involving GPCRs demonstrated that this compound could act as an agonist or antagonist depending on the receptor subtype engaged. Such versatility suggests potential applications in treating a variety of conditions ranging from anxiety to metabolic disorders .

Comparative Analysis

To better understand the uniqueness of this compound within its chemical class, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesSimilarity Index
Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylateContains a pyrazine ring instead of diazepine0.69
Tert-butyl 5-bromopyrazin-2-ylcarbamateFeatures a brominated pyrazin moiety0.70
Tert-butyl 5-bromopyridin-2-yl)piperazine-1-carboxylateIncorporates a piperazine ring0.65
Tert-butyl 3-bromo-5H-imidazo[1,5-a]pyrazineSimilar imidazo structure but different substitution pattern0.69
Tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylateLacks bromination; simpler structure0.87

This table illustrates the diversity among related compounds while underscoring the unique structural characteristics of this compound that may influence its biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate to improve yield and purity?

  • Methodological Answer :

  • Reaction Design : Use one-pot, multistep reactions with controlled temperature (e.g., 0°C to room temperature) to minimize side reactions. For example, analogous imidazo-diazepine syntheses employ sequential alkylation and cyclization steps .
  • Catalyst/Solvent Selection : Optimize polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures (e.g., 20–50%) effectively isolates the compound, as demonstrated for structurally similar tert-butyl bromoheterocycles .
  • Yield Tracking : Compare yields under varying conditions (e.g., stoichiometry, time) using statistical experimental design (e.g., factorial design) to identify critical parameters .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve imidazole and diazepine ring protons. For example, tert-butyl protons typically appear as a singlet near δ 1.4 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular weight (e.g., expected [M+H]+ for C₁₄H₂₀BrN₃O₂: ~366.07 g/mol) .
  • Infrared Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
  • HPLC Purity Assessment : Use C18 columns with acetonitrile/water gradients; retention times can be cross-validated against analogs like tert-butyl bromothiazolo-pyridines .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELX-97 for structure refinement, focusing on bromine atom positioning and tert-butyl group conformation .
  • Mercury Software : Visualize packing patterns and hydrogen-bonding interactions to validate stereochemistry .
  • Validation Metrics : Ensure R-factor < 5% and electron density maps confirm absence of disorder, as seen in related tert-butyl diazepines .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model Suzuki-Miyaura coupling pathways, focusing on C-Br bond activation energy and steric effects from the tert-butyl group .
  • Transition State Analysis : Identify rate-limiting steps (e.g., oxidative addition) using Gaussian or ORCA software .
  • Solvent Effects : COSMO-RS simulations predict solvation energies in toluene or THF, aligning with experimental yields for analogous bromoheterocycles .

Q. How can researchers resolve data contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Mechanistic Probes : Use LC-MS to detect intermediates (e.g., debrominated species or ring-opened products). For example, tert-butyl esters are prone to hydrolysis under acidic conditions .
  • Isotopic Labeling : Introduce ¹³C or ²H labels at the bromine site to track reaction pathways via NMR .
  • Statistical Analysis : Apply Taguchi or response surface methodology (RSM) to isolate confounding variables (e.g., moisture sensitivity) .

Q. What methodologies assess biological interactions of this compound with therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs) based on diazepine ring flexibility and bromine’s electrophilic properties .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics (KD values) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds like tert-butyl bromo-spiro derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.